Product packaging for Benzoic acid, 3-amino-2-mercapto-(Cat. No.:CAS No. 71807-60-8)

Benzoic acid, 3-amino-2-mercapto-

Cat. No.: B8764080
CAS No.: 71807-60-8
M. Wt: 169.20 g/mol
InChI Key: OBQCWOHPSPQUDZ-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoic Acids and Aromatic Thioamines

Benzoic acid, 3-amino-2-mercapto- belongs to the class of substituted benzoic acids, which are aromatic compounds containing a benzene (B151609) ring attached to a carboxylic acid group and other substituents. nih.govwikipedia.orgopenaccessjournals.com The specific substituents on this molecule—an amino group at position 3 and a mercapto group at position 2—also classify it as an aromatic thioamine. The presence and relative positions of the carboxyl, amino, and thiol groups on the benzene ring dictate the compound's unique chemical properties and reactivity, distinguishing it from simpler molecules like 3-aminobenzoic acid. nist.govnist.gov The interplay of these functional groups, one acidic (carboxylic acid), one basic (amino), and one nucleophilic/redox-active (mercapto), provides a rich chemical landscape for synthetic transformations.

Significance of Multifunctional Aromatic Compounds in Advanced Organic Synthesis

Multifunctional aromatic compounds are foundational to modern organic chemistry, serving as versatile building blocks for complex molecules. openaccessjournals.comnumberanalytics.com The value of a compound like Benzoic acid, 3-amino-2-mercapto- lies in its pre-installed functional groups, which can be selectively targeted in multi-step synthetic sequences. libretexts.org This avoids the need for introducing these groups in separate, often challenging, steps. The amino and mercapto groups, for instance, are excellent nucleophiles and can participate in cyclization reactions to form heterocyclic systems. This capability is crucial for synthesizing a wide range of compounds, including those with potential biological activity. ontosight.ainih.govresearchgate.net Aromatic compounds are central to the synthesis of pharmaceuticals, polymers, and dyes, and multifunctional starting materials are highly prized for creating structural diversity and complexity. openaccessjournals.comnumberanalytics.com

Overview of Research Trajectories for Benzoic acid, 3-amino-2-mercapto-

Research involving Benzoic acid, 3-amino-2-mercapto- has primarily focused on its application as a key intermediate in the synthesis of more complex chemical structures. Two main trajectories are evident from the scientific and patent literature:

Synthesis of Agrochemicals : A significant body of research demonstrates that Benzoic acid, 3-amino-2-mercapto- and its derivatives are important intermediates for preparing compounds with microbicidal and plant-immunizing properties. google.comepo.orggoogle.comepo.org These processes often involve the chemical modification of the amino and mercapto groups to construct larger, more complex molecules. epo.org

Precursor for Heterocyclic Compounds : The compound serves as a critical starting material for building various heterocyclic ring systems. Its structure is particularly well-suited for the synthesis of phenothiazines and benzothieno[2,3-d]pyrimidines. nih.govrsc.orgresearchgate.net For example, derivatives of 3-amino-2-mercapto-5,6,7,8-tetrahydro google.combenzothieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and screened for various biological activities, including anti-inflammatory and antimicrobial effects. nih.govresearchgate.net These syntheses leverage the reactivity of the amino and mercapto groups to construct the fused heterocyclic frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2S B8764080 Benzoic acid, 3-amino-2-mercapto- CAS No. 71807-60-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71807-60-8

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

3-amino-2-sulfanylbenzoic acid

InChI

InChI=1S/C7H7NO2S/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,11H,8H2,(H,9,10)

InChI Key

OBQCWOHPSPQUDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)S)C(=O)O

physical_description

Water or Solvent Wet Solid

Origin of Product

United States

Synthetic Methodologies for Benzoic Acid, 3 Amino 2 Mercapto and Its Key Precursors

Conventional and Optimized Synthesis Routes

The preparation of 3-amino-2-mercaptobenzoic acid and its derivatives relies on a few core synthetic strategies, which have been refined over time to improve yield, purity, and scalability.

Reaction of 2-aminobenzoic acid with sulfur-containing reagents

One synthetic approach involves the reaction of 2-aminobenzoic acid (anthranilic acid) with sulfur-containing reagents. For instance, (Acryloyl)thioureido)benzoic acid derivatives can be obtained by reacting cinnamoyl isothiocyanate with 2-aminobenzoic acid. ekb.eg These thiourea (B124793) derivatives can then undergo cyclization reactions. For example, treatment with dry acetone (B3395972) can yield 2-mercapto-4-oxopyrimidine derivatives. ekb.eg Further transformations of these intermediates can lead to the desired mercaptobenzoic acid core, although this often involves multiple steps.

Another method involves reacting 2-aminobenzoic acid derivatives with specific sulfur compounds under controlled conditions. The goal is to introduce a sulfur-containing group at the ortho position to the amino group, which can subsequently be converted to a thiol.

Synthesis via 3-amino-benzoic acid and methyl isothiocyanate

A particularly well-documented and efficient route to a key precursor starts with 3-aminobenzoic acid. This method involves the reaction with an isothiocyanate, such as methyl isothiocyanate, typically in a solvent like acetic acid. google.com This reaction forms a thiourea derivative, specifically 3-(N′-methylthioureido)-benzoic acid. google.com This intermediate is crucial for the subsequent cyclization and hydrolysis steps.

Table 1: Synthesis of 3-(N′-methylthioureido)-benzoic acid

ReactantsSolventTemperatureReaction TimeYieldPurityMelting Point
3-aminobenzoic acid, methyl isothiocyanate100% Acetic Acid90-100°C2 hours95.7%99.5%190-191°C (decomposes)

Data sourced from patent information. google.com

Multi-stage processes involving specific oxidizing agents and strong bases

Following the formation of the thiourea derivative from 3-aminobenzoic acid, a multi-stage process is employed to generate the final 3-amino-2-mercaptobenzoic acid. google.com This process involves two critical steps: oxidative cyclization and hydrolysis.

Oxidative Cyclization: The 3-(N′-methylthioureido)-benzoic acid is treated with an oxidizing agent. Common oxidizing agents for this step include sulfuryl chloride (SO₂Cl₂) or bromine (Br₂) in acetic acid. google.comgoogle.com This reaction facilitates the closure of a thiazole (B1198619) ring, yielding a 2-aminobenzothiazole (B30445) derivative. google.com

Hydrolysis: The resulting benzothiazole (B30560) intermediate is then subjected to hydrolysis using a strong aqueous base, such as potassium hydroxide (B78521) solution, typically under elevated temperature and pressure. google.comgoogle.comgoogle.com This step opens the thiazole ring to yield the target 3-amino-2-mercaptobenzoic acid or its salt. google.comgoogle.com The reaction is preferably carried out under an inert atmosphere to prevent oxidation of the thiol group. google.com

Table 2: Example of Multi-Stage Synthesis from Thiourea Intermediate

StepReactantsReagentsSolventConditionsIntermediate/Product
1. Oxidative Cyclization3-(N′-methylthioureido)-benzoic acidBromine (Br₂)100% Acetic Acid90-100°C, 2 hours2-Methylamino-benzothiazole-7-carboxylic acid
2. Hydrolysis2-Methylamino-benzothiazole-7-carboxylic acidPotassium Hydroxide (50%)Water120°C, 1-2 bar, 4 hours3-Amino-2-mercaptobenzoic acid salt

Data synthesized from patent descriptions. google.com

Diazotization and thiolation methods for analogous aminobenzoic acids

Diazotization of aromatic amines, followed by reaction with a sulfur nucleophile (a process related to the Sandmeyer reaction), represents a fundamental strategy in aromatic chemistry that can be applied to aminobenzoic acids. organic-chemistry.org This method involves converting the primary amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org

While direct diazotization and thiolation of 3-aminobenzoic acid to yield 3-mercaptobenzoic acid is a known transformation, creating the specific 3-amino-2-mercapto isomer is more complex. However, the principles are instructive. For instance, a two-step procedure to generate α-thio aromatic acids from aromatic amino acids involves diazotization and bromination, followed by thiol substitution with mild reagents like sodium hydrosulfide. nih.gov This suggests that a similar pathway, involving protection/deprotection or directed functionalization, could be envisioned for aminobenzoic acids.

Studies on analogous compounds, such as 2-aminobenzoic acid (oABA), have shown that its diazonium salt is highly susceptible to hydroxylation, providing a facile route to salicylic (B10762653) acid. scirp.orgscirp.org This highlights the reactivity of these diazonium intermediates and the need for carefully controlled conditions to achieve thiolation instead of hydroxylation or other side reactions. scirp.orgscirp.org

Industrial Applicability and Process Development

The commercial viability of producing 3-amino-2-mercaptobenzoic acid hinges on the development of efficient, cost-effective, and scalable synthetic routes.

Development of industrially advantageous synthesis routes

The route beginning with 3-aminobenzoic acid and methyl isothiocyanate is highlighted as an industrially superior process. google.com This synthesis is distinguished by:

Accessible Precursors: It utilizes starting materials that are readily available industrially. google.com

Standard Reagents: The process employs common and customary reactants like bromine, acetic acid, and potassium hydroxide. google.com

High Yields: The method provides good yields, even in cases where intermediate products are not isolated, which streamlines the manufacturing process. google.com

This optimized pathway, which proceeds through a benzothiazole derivative followed by hydrolysis, represents a significant improvement for large-scale production, making the synthesis more economical and efficient. google.comgoogle.com

Optimization of reaction conditions for yield and purity

The efficiency of the synthesis of 3-amino-2-mercaptobenzoic acid precursors is highly dependent on the optimization of reaction conditions. Key variables include temperature, reaction time, and the molar ratio of reactants. A common route involves the reaction of 3-aminobenzoic acid with an isothiocyanate, such as methyl isothiocyanate, in an acidic medium like acetic acid to form a thiourea derivative. This intermediate is then cyclized and hydrolyzed to yield the final product.

Detailed research findings have demonstrated that precise control over these parameters can significantly enhance both the yield and purity of the resulting compounds. For instance, in the synthesis of the intermediate 3-(N'-methylthioureido)-benzoic acid, heating a mixture of 3-aminobenzoic acid and methyl isothiocyanate in 100% acetic acid to 80-85 °C initiates an exothermic reaction, raising the temperature to 95-100 °C. Maintaining this temperature for approximately 2 hours leads to high purity and yield. numberanalytics.com

Subsequent steps, such as the oxidative cyclization of the thiourea derivative using bromine in acetic acid, also require careful temperature control. This reaction is typically performed at 45-50 °C, followed by heating to 90-100 °C to drive the reaction to completion. numberanalytics.com The final hydrolysis step to obtain 3-amino-2-mercaptobenzoic acid is carried out under a nitrogen atmosphere at low temperatures (maximum of 0 °C) during acidification to prevent unwanted side reactions. numberanalytics.com

The table below illustrates findings from optimization studies for key steps in the synthesis.

Table 1: Optimization of Reaction Conditions for Synthesis of 3-(N'-methylthioureido)-benzoic acid numberanalytics.com

Parameter Condition Observation Yield Purity
Reactants 3-aminobenzoic acid, methyl isothiocyanate, 100% acetic acid Formation of a clear solution, followed by crystallization of the product. 95.7% 99.5%
Initial Temp. 80-85 °C Initiates exothermic reaction.
Reaction Temp. 95-100 °C (self-sustaining) Suspension kept at this temperature for 2 hours.

| Cooling | Cooled to 15-20 °C | Allows for effective filtration. | | |

Preparation of Substituted Benzoic acid, 3-amino-2-mercapto- Analogs

The preparation of substituted analogs of 3-amino-2-mercaptobenzoic acid allows for the exploration of structure-activity relationships for various applications. Strategies focus on introducing substituents, such as halogens, onto the aromatic ring of the precursor molecules.

Strategies for halogenation and other electrophilic substitutions

Halogenation is a key strategy for producing substituted analogs. This is often achieved during the synthesis of benzothiazole intermediates from 3-aminobenzoic acid derivatives. The process typically involves an oxidative cyclization step where a halogenating agent is used.

For example, after the formation of a thiourea derivative from 3-aminobenzoic acid, an oxidizing agent like bromine (Br₂) in acetic acid is added. numberanalytics.com This not only facilitates the cyclization to form a benzothiazole ring system but can also introduce bromine atoms onto the aromatic ring, depending on the reaction conditions and stoichiometry. Other oxidizing agents mentioned for similar transformations include sulfuryl chloride (SO₂Cl₂). youtube.com These reagents act as electrophiles or promote the formation of electrophilic species that attack the electron-rich aromatic ring.

The general scheme involves the reaction of a 3-(N'-alkylthioureido)-benzoic acid with an oxidizing agent, which leads to the formation of a 2-aminobenzothiazole-7-carboxylate derivative. numberanalytics.com This intermediate can then be hydrolyzed to the corresponding substituted 3-amino-2-mercaptobenzoic acid. The choice of halogenating/oxidizing agent and the reaction conditions are crucial for controlling the substitution pattern.

Regioselectivity in precursor functionalization

The regioselectivity of functionalization, particularly the introduction of the mercapto group at the C-2 position, is governed by the directing effects of the substituents already present on the starting material, 3-aminobenzoic acid. organicchemistrytutor.com The benzene (B151609) ring in this precursor has two directing groups: an amino group (-NH₂) at C-3 and a carboxylic acid group (-COOH) at C-1.

In electrophilic aromatic substitution, the amino group is a powerful activating group and an ortho-, para-director. libretexts.orgscispace.com This means it increases the electron density at the positions ortho (C-2 and C-4) and para (C-6) to it, making them more susceptible to electrophilic attack. Conversely, the carboxylic acid group is a deactivating group and a meta-director due to its electron-withdrawing nature. numberanalytics.com It directs incoming electrophiles to the positions meta (C-3 and C-5) to it.

When considering the functionalization of 3-aminobenzoic acid to introduce a group at the C-2 position, the directing effects of both the amino and carboxyl groups are synergistic.

The amino group at C-3 strongly activates the ortho position C-2.

The carboxylic acid group at C-1 directs incoming groups to the meta position, which is also C-2 (relative to C-1, C-3 and C-5 are meta).

Therefore, the C-2 position is electronically favored for electrophilic attack. The synthetic route involving the reaction with an isothiocyanate followed by oxidative cyclization exploits this inherent regioselectivity to specifically install the sulfur functionality at the C-2 position, adjacent to the amino group, leading to the formation of 3-amino-2-mercaptobenzoic acid derivatives. numberanalytics.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Benzoic acid, 3-amino-2-mercapto-
3-Aminobenzoic acid
Methyl isothiocyanate
Acetic acid
3-(N'-methylthioureido)-benzoic acid
Bromine
Sulfuryl chloride

Chemical Transformations and Derivatization Strategies of Benzoic Acid, 3 Amino 2 Mercapto

Reactivity of the Mercapto (-SH) Group

The thiol group in 3-amino-2-mercaptobenzoic acid is a potent nucleophile and is susceptible to oxidation, making it a key site for chemical modification.

Oxidative coupling to form disulfide linkages

The oxidation of the thiol group in 3-amino-2-mercaptobenzoic acid leads to the formation of a disulfide bond, resulting in the dimeric compound 2,2'-dithiobis(3-aminobenzoic acid). This transformation is a common reaction for thiols and can be achieved using various oxidizing agents. For instance, traces of the corresponding disulfide have been observed during the synthesis and handling of 3-amino-2-mercaptobenzoic acid, indicating its propensity for oxidation. google.com The formation of such disulfide-linked benzamides has been a subject of synthetic interest. nih.gov While specific high-yield methods for the direct oxidative dimerization of 3-amino-2-mercaptobenzoic acid are not extensively detailed in the provided search results, the general principle of thiol oxidation is well-established. researchgate.net The reaction of 2-mercaptobenzothiazole (B37678) with bromate (B103136) salts in an acidic aqueous medium to form 2,2'-dithiobis(benzothiazole) (B116540) provides a relevant example of oxidative coupling of a related thiol-containing aromatic compound. researchgate.net

Table 1: Examples of Oxidative Coupling of Thiol Derivatives

Starting MaterialOxidizing AgentProductReference
3-Amino-2-mercaptobenzoic acidAir/Trace oxidants2,2'-Dithiobis(3-aminobenzoic acid) google.com
2-MercaptobenzothiazolePotassium bromate2,2'-Dithiobis(benzothiazole) researchgate.net

Nucleophilic displacement reactions

The thiolate anion, formed by the deprotonation of the mercapto group, is a strong nucleophile and can participate in nucleophilic displacement reactions with various electrophiles. rroij.com This reactivity allows for the introduction of a wide range of substituents at the sulfur atom. While specific examples of nucleophilic displacement reactions with 3-amino-2-mercaptobenzoic acid are not explicitly detailed in the provided search results, the general reactivity of thiolates suggests that it would readily react with suitable electrophiles.

S-Alkylation and S-Benzylation reactions

The nucleophilic character of the mercapto group allows for S-alkylation and S-benzylation reactions upon treatment with appropriate alkyl or benzyl (B1604629) halides. Patents describing derivatives of 3-amino-2-mercaptobenzoic acid mention compounds where the sulfur atom is substituted with alkyl or benzyl groups, indicating that such reactions are feasible. google.comepo.orggoogle.comepo.org For instance, the synthesis of 3-amino-2-benzylmercapto-1,2,4-triazolo[3,4-f] google.comprepchem.comarkat-usa.orgtriazin-8(7H)-one involves the reaction of 6-amino-3(2H)mercapto-1,2,4-triazolo[3,4-f] google.comprepchem.comarkat-usa.orgtriazin-8(7H)-one with benzyl bromide, demonstrating the S-benzylation of a related heterocyclic thiol. google.com

A study on the palladium(0)-catalyzed S-benzylation of mercaptobenzoic acids with benzylic alcohols in water provides a modern and efficient method for this transformation. nih.gov Although this study does not specifically use the 3-amino-2-mercapto isomer, the methodology is likely applicable.

Table 2: Examples of S-Alkylation and S-Benzylation Reactions

SubstrateReagentProduct TypeReference
Derivatives of 3-amino-2-mercaptobenzoic acidAlkyl/Benzyl halidesS-Alkyl/S-Benzyl derivatives google.comepo.orggoogle.comepo.org
6-Amino-3(2H)mercapto-1,2,4-triazolo[3,4-f] google.comprepchem.comarkat-usa.orgtriazin-8(7H)-oneBenzyl bromide6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f] google.comprepchem.comarkat-usa.orgtriazin-8(7H)-one google.com
Mercaptobenzoic acidsBenzylic alcohols, Pd2(dba)3S-Benzylated mercaptobenzoic acids nih.gov

Reactivity of the Amino (-NH2) Group

The primary amino group in 3-amino-2-mercaptobenzoic acid is a key functional group that readily undergoes reactions typical of aromatic amines, such as condensation with carbonyl compounds and acylation.

Condensation reactions for imine formation

The amino group of 3-amino-2-mercaptobenzoic acid can react with aldehydes and ketones to form Schiff bases or imines. arkat-usa.orggoogle.commdpi.com A study on the synthesis of Schiff bases derived from the isomeric o-, m-, and p-aminobenzoic acids with 3-formylacetylacetone (B1258551) demonstrates that aminobenzoic acids readily undergo condensation to form the corresponding imines. nih.gov For example, 3-aminobenzoic acid reacts with salicylaldehyde (B1680747) in the presence of a base to form the corresponding Schiff base. rroij.com These findings strongly suggest that 3-amino-2-mercaptobenzoic acid would behave similarly. The formation of imines from 2-aminobenzaldehyde (B1207257) is also a key step in the synthesis of 3-acylquinolines. researchgate.net

Table 3: Examples of Imine Formation with Aminobenzoic Acids

AmineCarbonyl CompoundProductReference
o-, m-, p-Aminobenzoic acid3-FormylacetylacetoneCorresponding Schiff bases nih.gov
3-Aminobenzoic acidSalicylaldehydeSchiff base rroij.com
2-AminobenzaldehydeDibenzoylmethane or Chalcone2-Phenyl-3-benzoyl-quinoline (via imine intermediate) researchgate.net

Nucleophilic acyl substitution reactions

The amino group of 3-amino-2-mercaptobenzoic acid can act as a nucleophile in reactions with acylating agents such as acyl chlorides and acid anhydrides to form amide derivatives. prepchem.comnih.gov The acylation of amino groups is a fundamental reaction in organic synthesis. semanticscholar.orgresearchgate.net For instance, the reaction of carboxylic acids with amines in the presence of thionyl chloride is a one-pot method for amide synthesis. epo.org Friedel-Crafts acylation using amino acid derivatives as acyl donors is another strategy to form aryl keto α-amino acids. nih.gov While direct examples of the acylation of 3-amino-2-mercaptobenzoic acid are not extensively provided in the search results, the general reactivity of the amino group makes it a prime candidate for such transformations. A patent for derivatives of 3-amino-2-mercaptobenzoic acid includes compounds where the amino group is part of a larger heterocyclic system, which is often formed through acylation and subsequent cyclization reactions. google.com

Table 4: General Methods for Nucleophilic Acyl Substitution of Amines

Acylating AgentAmineProduct TypeReference
Acyl chloridesGeneral aminesAmides semanticscholar.org
Acid anhydridesGeneral aminesAmides nih.gov
Carboxylic acids/SOCl2General aminesAmides epo.org

Reactivity of the Carboxylic Acid (-COOH) Group

The carboxylic acid moiety in 3-amino-2-mercaptobenzoic acid is a key center for derivatization, enabling the synthesis of a wide range of compounds through reactions that activate the carboxyl group or directly form new bonds.

Formation of activated carboxylic acid derivatives (e.g., acyl chlorides, esters)

The conversion of the carboxylic acid group into more reactive intermediates, such as acyl chlorides and esters, is a fundamental strategy for further molecular elaboration. The formation of an acyl chloride, for instance, can be achieved by treatment with thionyl chloride (SOCl₂). This transformation is a standard procedure for activating a carboxylic acid towards nucleophilic attack. nih.govopenstax.org For example, the related 2-(4'-nitrophenyl)-benzothiazole-6-carboxylic acid is converted to its corresponding acyl chloride by reacting with thionyl chloride. nih.govnih.gov

Esterification represents another common derivatization. The methyl ester of 3-aminobenzoic acid can be synthesized by reacting the carboxylic acid with thionyl chloride in methanol. google.com This process involves the initial formation of an acyl chloride or a related activated species, which is then readily esterified by the alcohol. Such ester derivatives serve as versatile intermediates for subsequent reactions.

Table 1: Examples of Activated Carboxylic Acid Derivatives

Starting Material Reagent(s) Product Reference
Carboxylic Acid Thionyl chloride (SOCl₂) Acyl chloride openstax.org
2-(4'-nitrophenyl)-benzothiazole-6-carboxylic acid Thionyl chloride (SOCl₂) 2-(4'-nitrophenyl)-benzothiazole-6-carbonyl chloride nih.govnih.gov

Participation in amide and ester bond formations

The carboxylic acid group of 3-amino-2-mercaptobenzoic acid and its derivatives readily participates in the formation of amide and ester bonds, which are fundamental linkages in many biologically active molecules and materials. Amide bond formation can be accomplished by reacting the carboxylic acid with an amine, often in the presence of a coupling agent to enhance the reactivity of the carboxyl group. nih.gov Common coupling agents include carbodiimides or reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov These methods facilitate the creation of a peptide-like bond between the carboxylic acid and an incoming amine nucleophile. nih.govmdpi.com

Similarly, ester bonds are formed through the reaction of the carboxylic acid with an alcohol. While direct esterification can be challenging, the use of activated derivatives like acyl chlorides or the application of acid catalysis significantly improves reaction efficiency. openstax.org The ability to form these bonds is crucial for incorporating the 3-amino-2-mercaptobenzoic acid scaffold into larger, more complex molecular architectures.

Intramolecular Cyclization and Heterocyclic Annulation

The proximate arrangement of the amino, mercapto, and carboxylic acid groups on the benzene (B151609) ring makes 3-amino-2-mercaptobenzoic acid an ideal precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

Synthesis of benzothiazole (B30560) and related fused systems

The intramolecular condensation between the thiol group and the carboxylic acid, or a derivative thereof, is a key pathway for the synthesis of benzothiazole systems. More commonly, the amino and thiol groups of a related precursor, 2-aminothiophenol (B119425), react with carboxylic acids or their derivatives to form the benzothiazole ring. nih.govorganic-chemistry.org In a closely related example, the zinc salt of 4-amino-3-mercaptobenzoic acid undergoes condensation with p-nitrobenzoyl chloride to yield 2-(4'-nitrophenyl)-benzothiazole-6-carboxylic acid. nih.govnih.gov This reaction underscores the capability of the amino and mercapto groups to cyclize with an acyl chloride. A patent describes the synthesis of 2-methylamino-benzothiazole-7-carboxylic acid from derivatives of 3-amino-2-mercaptobenzoic acid, highlighting the direct use of this scaffold in forming the benzothiazole core. google.comepo.org

Table 2: Synthesis of Benzothiazole Derivatives

Reactant 1 Reactant 2 Product Reference
4-Amino-3-mercaptobenzoic acid (zinc salt) p-Nitrobenzoyl chloride 2-(4'-Nitrophenyl)-benzothiazole-6-carboxylic acid nih.govnih.gov

Formation of quinazolinone, oxazepine, and thiazine (B8601807) derivatives

The versatile scaffold of 3-amino-2-mercaptobenzoic acid allows for the construction of other important heterocyclic rings.

Quinazolinones: The synthesis of quinazolinones typically involves the cyclization of anthranilic acid (2-aminobenzoic acid) or its derivatives. nih.gov The amino and carboxylic acid groups of 3-amino-2-mercaptobenzoic acid can theoretically undergo similar cyclization reactions with appropriate reagents to form a quinazolinone core, which could be further functionalized at the sulfur-bearing position. For instance, 3-amino-2-methyl-quinazolin-4(3H)-one can be synthesized from the corresponding substituted anthranilic acid. mdpi.com

Oxazepines: The formation of seven-membered rings like oxazepines is also plausible. The synthesis of 1,3-oxazepine derivatives has been reported from precursors containing both amino and mercapto groups, such as bis-4-amino-3-mercapto-1,2,4-triazole derivatives, which react with anhydrides like phthalic anhydride. researchgate.net This suggests that under appropriate conditions, the functional groups of 3-amino-2-mercaptobenzoic acid could be manipulated to achieve similar cyclizations.

Thiazines: 1,3-Thiazines are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom. pharmacophorejournal.com Their synthesis can be achieved through various condensation and cycloaddition reactions. mdpi.comnih.gov While direct synthesis from 3-amino-2-mercaptobenzoic acid is not commonly reported, the inherent functionality of the molecule provides the necessary components for potential thiazine ring formation through reactions involving the amino and mercapto groups with a suitable two-carbon unit.

Construction of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) scaffolds

The amino group of 3-amino-2-mercaptobenzoic acid serves as a handle for the construction of nitrogen- and sulfur-containing five-membered heterocycles.

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often proceeds from thiosemicarbazide (B42300) or related intermediates. nih.govfrontiersin.org The amino group of the parent molecule can be converted into a thiourea (B124793), which upon further reaction and cyclization, can yield a 1,2,4-triazole ring. nih.govresearchgate.net For example, new derivatives of quinazolin-4(3H)-one have been synthesized that incorporate a 1,2,4-triazole moiety, starting from a 3-aminoquinazolin-4(3H)-one precursor. sapub.org

1,3,4-Thiadiazoles: The formation of the 1,3,4-thiadiazole ring often involves the cyclization of thiosemicarbazides with carboxylic acids. jocpr.comnih.gov It is conceivable that the amino group of 3-amino-2-mercaptobenzoic acid could be transformed into a thiosemicarbazide, which could then undergo intramolecular cyclization with the adjacent carboxylic acid group to form a fused thiadiazole system. The synthesis of 2-amino-1,3,4-thiadiazoles from a thiosemicarbazide and a carboxylic acid is a well-established method. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
3-Amino-2-mercaptobenzoic acid
Acyl chloride
Amide
Benzothiazole
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
Bis-4-amino-3-mercapto-1,2,4-triazole
Ester
Methyl 3-aminobenzoate
2-Methylamino-benzothiazole-7-carboxylic acid
3-Amino-2-methyl-quinazolin-4(3H)-one
2-(4'-Nitrophenyl)-benzothiazole-6-carbonyl chloride
2-(4'-Nitrophenyl)-benzothiazole-6-carboxylic acid
Oxazepine
p-Nitrobenzoyl chloride
Phthalic anhydride
Quinazolinone
Thiazine
Thionyl chloride
1,2,4-Triazole
1,3,4-Thiadiazole
Thiosemicarbazide

Coordination Chemistry of Benzoic Acid, 3 Amino 2 Mercapto As a Ligand

Ligand Design and Metal-Binding Modes

The spatial arrangement of the carboxylate, amino, and mercapto groups on the benzene (B151609) ring dictates the potential coordination modes of 3-amino-2-mercaptobenzoic acid. The presence of hard (O), soft (S), and borderline (N) donor atoms makes it a versatile hybrid ligand capable of coordinating to a wide array of metal ions. capes.gov.brresearchgate.net

Monodentate coordination, where the ligand binds to a metal center through a single donor atom, is a fundamental interaction mode. researchgate.netlibretexts.orgyoutube.com For 3-amino-2-mercaptobenzoic acid, this can occur through either the deprotonated thiol (thiolate) sulfur or one of the carboxylate oxygen atoms.

The choice of the donor atom is often governed by the Hard and Soft Acids and Bases (HSAB) principle. Soft metal ions, such as mercury(II) or palladium(II), would be expected to preferentially bind to the soft sulfur donor of the mercapto group. researchgate.netrsc.org Studies on the analogous ligand thiosalicylic acid (2-mercaptobenzoic acid) have shown that it can coordinate to mercury(II) exclusively through the sulfur atom, leaving the carboxylic acid group uncoordinated. researchgate.netcranfield.ac.uk This S-monodentate binding is a likely possibility for 3-amino-2-mercaptobenzoic acid, especially with soft metal centers.

Conversely, hard metal ions, like those of the alkaline earth metals, would favor coordination with the hard oxygen donor of the carboxylate group. acs.org The carboxylate group itself can coordinate in a monodentate fashion, a common feature in the coordination chemistry of benzoic acid derivatives. ijesi.orgnih.gov

The ortho-positioning of the three donor groups in 3-amino-2-mercaptobenzoic acid makes it an excellent candidate for forming stable five- or six-membered chelate rings with a metal ion. Chelation involves the ligand binding to a single metal center through two or more donor atoms.

(S, O) Chelation: The combination of the mercapto group's sulfur and the carboxylate group's oxygen can form a stable chelate ring. Thiosalicylic acid is well-known to act as an S,O-bidentate ligand, coordinating with metals like zinc(II) and cadmium(II) through both its sulfur and oxygen atoms. researchgate.netcranfield.ac.uk This chelation mode would be highly probable for 3-amino-2-mercaptobenzoic acid.

(S, N) Chelation: The adjacent amino and mercapto groups can form a five-membered chelate ring. The analogous compound, 2-aminothiophenol (B119425), is a classic S,N-chelating ligand that forms stable complexes with a variety of transition metals, including platinum. metu.edu.trwikipedia.org

(N, O) Chelation: Chelation involving the amino nitrogen and a carboxylate oxygen is also plausible, similar to the behavior of anthranilic acid (2-aminobenzoic acid). This would result in a six-membered chelate ring.

The specific chelation mode adopted would depend on factors such as the metal ion's nature, the reaction pH (which influences the protonation state of the functional groups), and steric considerations.

In addition to monodentate and chelating behavior, the functional groups of 3-amino-2-mercaptobenzoic acid can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. wordpress.comat.uanih.gov

The carboxylate group is particularly adept at bridging, with common modes including the syn-syn, syn-anti, and anti-anti conformations. nih.gov This bridging capability has been extensively studied in complexes of salicylic (B10762653) acid and its derivatives, which form various polynuclear structures. cnaa.md

The thiolate group can also act as a µ-bridging ligand. cranfield.ac.uk For instance, ruthenium complexes with thiosalicylic acid have been reported to feature thiolate bridges. cranfield.ac.uk Isomers of thiosalicylic acid, such as 3-mercaptobenzoic acid, are also known to form extensive hydrogen-bonded networks and bridging polynuclear structures. sunway.edu.my Given these precedents, it is highly likely that 3-amino-2-mercaptobenzoic acid can act as a versatile bridging ligand, using its carboxylate and/or thiolate functions to link multiple metal ions into extended one-, two-, or three-dimensional frameworks. acs.org

Complexation with Transition Metals

The versatile binding modes of 3-amino-2-mercaptobenzoic acid make it a prime candidate for forming stable complexes with transition metals, particularly with soft metals like palladium(II) and platinum(II) that have a strong affinity for sulfur donors.

The synthesis of palladium(II) and platinum(II) complexes with 3-amino-2-mercaptobenzoic acid would likely follow established procedures for related ligands. A common method involves the reaction of a metal salt, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or palladium(II) acetate (B1210297) ([Pd(OAc)₂]), with the ligand in an appropriate solvent. metu.edu.trresearchgate.net

For example, platinum(II) complexes are often synthesized by reacting K₂[PtCl₄] with the ligand in a water or alcohol solution. mdpi.com The resulting complexes typically feature a square-planar geometry around the platinum(II) center. ontosight.ai Similarly, palladium(II) complexes can be prepared from palladium(II) salts, often resulting in square-planar complexes where the ligand can act in a chelating or bridging fashion. rsc.orgzenodo.org

Table 1: General Synthesis and Characterization of Pd(II) and Pt(II) Complexes with Analogous Ligands

Metal IonTypical PrecursorAnalogous Ligand ExampleCommon Characterization TechniquesExpected Coordination Geometry
Palladium(II)[Pd(OAc)₂], PdCl₂Thiosalicylic acidFTIR, NMR (¹H, ¹³C), Mass Spectrometry, X-ray DiffractionSquare-planar
Platinum(II)K₂[PtCl₄]2-AminothiophenolFTIR, NMR (¹H, ¹⁹⁵Pt), Elemental Analysis, X-ray DiffractionSquare-planar

Characterization of these potential complexes would rely on a suite of spectroscopic and analytical methods.

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=O (carboxylate), N-H (amino), and S-H (mercapto) groups. The disappearance of the S-H stretching band would indicate deprotonation and coordination of the thiolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show changes in the chemical shifts of the aromatic and functional group protons and carbons upon coordination. For platinum complexes, ¹⁹⁵Pt NMR is a powerful tool for probing the coordination environment of the metal. metu.edu.tr

X-ray Crystallography: To provide definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. cranfield.ac.ukacs.org

Palladium complexes bearing thiol-containing ligands have demonstrated significant catalytic activity. A notable example is the use of mercaptobenzoic acid-palladium(0) complexes in the S-benzylation of thiols with benzylic alcohols. rsc.orgrsc.org This reaction is particularly valuable as it often proceeds in water, an environmentally benign solvent, and avoids the use of less desirable benzyl (B1604629) halides. rsc.org

The catalytic cycle is proposed to involve the formation of an active (η³-benzyl)palladium(II) cation intermediate from the reaction of the Pd(0) complex with the benzylic alcohol. rsc.org The thiol substrate then attacks this electrophilic intermediate to form the S-benzylated product and regenerate the Pd(0) catalyst. Water plays a crucial role in activating the C-O bond of the alcohol and stabilizing the cationic palladium species. rsc.orgrsc.org

Table 2: Palladium-Catalyzed S-Benzylation using Mercaptobenzoic Acid

Catalyst SystemSubstratesReactionKey IntermediateSolvent
Pd(0) / Mercaptobenzoic AcidThiols, Benzylic AlcoholsS-Benzylation(η³-benzyl)palladium(II) cationWater

Data sourced from studies on mercaptobenzoic acids. rsc.orgrsc.org

Given the strong interaction between palladium and sulfur, a palladium complex of 3-amino-2-mercaptobenzoic acid would be an excellent candidate for catalyzing similar transformations. The presence of the amino and carboxylate groups could further modulate the catalyst's solubility, stability, and activity.

Interactions with Main Group Metals and Extended Structures

The interaction of 3-amino-2-mercaptobenzoic acid with main group metals, particularly alkaline earth metals, is an area of interest for the development of new coordination polymers. Furthermore, its ability to bind to noble metal surfaces makes it a candidate for the functionalization of nanoparticles.

While specific studies on the formation of alkaline earth metal complexes with 3-amino-2-mercaptobenzoic acid are not extensively documented in the reviewed literature, the behavior of isomeric mercaptobenzoic acids provides insights into potential reaction pathways. For instance, reactions involving 2-mercaptobenzoic acid and alkaline earth metals have been shown to sometimes result in the in situ oxidation of the thiol group, leading to the formation of complexes with the corresponding disulfide, 2,2'-dithiobis(benzoate). It is plausible that 3-amino-2-mercaptobenzoic acid could undergo similar transformations.

The thiol group in 3-amino-2-mercaptobenzoic acid provides a strong affinity for noble metal surfaces, making it an effective ligand for the functionalization of gold nanoparticles (AuNPs). The sulfur atom readily forms a strong covalent bond with gold, which is a well-established method for creating stable, functionalized nanoparticles. biosynth.comacs.org The amino and carboxylic acid groups can then be used to impart specific properties to the nanoparticles, such as pH responsiveness or the ability to bind to other molecules. researchgate.net

While direct studies on 3-amino-2-mercaptobenzoic acid are limited, research on closely related molecules such as 4-amino-3-mercaptobenzoic acid has demonstrated its use in the functionalization of AuNPs for sensing applications. Similarly, other mercapto- and amino-functionalized ligands have been widely used to create tailored AuNPs for various applications, including catalysis and biomedicine. researchgate.netsigmaaldrich.com The functionalization process typically involves the displacement of a weaker capping agent, such as citrate, from the surface of the AuNPs by the thiol-containing ligand. The resulting functionalized nanoparticles can exhibit different colloidal stability and optical properties compared to the unfunctionalized particles.

Functional GroupRole in Nanoparticle Functionalization
Thiol (-SH) Primary anchoring group to the gold surface through a strong Au-S bond.
Amino (-NH₂) Can influence the surface charge and provide sites for further conjugation.
Carboxylic Acid (-COOH) Affects the solubility and pH-responsiveness of the nanoparticles.

Supramolecular Interactions in Coordination Architectures

Supramolecular interactions, such as hydrogen bonding and π-π stacking, play a critical role in defining the solid-state structures of coordination compounds derived from 3-amino-2-mercaptobenzoic acid. These non-covalent interactions direct the self-assembly of individual complex units into higher-order architectures.

The presence of amino, carboxylic acid, and thiol groups in 3-amino-2-mercaptobenzoic acid allows for the formation of extensive and varied hydrogen-bonding networks in the solid state. The carboxylic acid groups can form strong dimers through O-H···O interactions. Additionally, the amino group can act as a hydrogen bond donor, while the carboxylate oxygen and the amino nitrogen can act as acceptors.

The benzene ring of 3-amino-2-mercaptobenzoic acid can participate in π-π stacking interactions, which are another important type of non-covalent interaction that influences the packing of molecules in the solid state. wikipedia.orgwikipedia.org These interactions occur between the electron-rich aromatic rings of adjacent ligands, either within the same coordination polymer chain or between different chains.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of "Benzoic acid, 3-amino-2-mercapto-" in solution. It provides detailed information about the chemical environment of individual atoms, enabling structural confirmation and the study of intermolecular interactions.

Table 1: Representative NMR Data for Related Compounds

CompoundNucleusChemical Shift (ppm)
3-Aminobenzoic acid¹HVaries for aromatic protons
4-Mercaptobenzoic acid¹³CVaries for aromatic and carboxyl carbons
2-Aminobenzoic acid¹HVaries for aromatic protons

Note: This table is illustrative and based on data for related compounds. chemicalbook.comchemicalbook.comhmdb.ca Specific shifts for "Benzoic acid, 3-amino-2-mercapto-" would require experimental determination.

Two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) and Diffusion-Ordered Spectroscopy (DOSY) are instrumental in analyzing more complex systems involving "Benzoic acid, 3-amino-2-mercapto-". A ¹H,¹H-COSY experiment would reveal scalar couplings between neighboring protons, helping to assign the signals of the aromatic protons by identifying their connectivity. For example, in a study of mercaptobenzoic acid isomers bound to gold nanoparticles, ¹H,¹H-COSY spectra were used to identify correlations between protons on the benzene (B151609) ring. rsc.org

¹H-DOSY is particularly useful for studying systems where the compound is part of a larger assembly, such as when it acts as a ligand on nanoparticles. rsc.org This technique separates NMR signals based on the diffusion coefficient of the molecules, allowing for the distinction between free and nanoparticle-bound ligands. rsc.org For instance, a ¹H-DOSY experiment on 3-mercaptobenzoic acid coordinated to gold nanoparticles showed that all species were located on the nanoparticle surface, as they shared the same diffusion coefficient. rsc.org

When "Benzoic acid, 3-amino-2-mercapto-" is used as a ligand for nanoparticles, NMR spectroscopy can probe the interactions between the ligand and the nanoparticle surface. The binding of the ligand to a nanoparticle typically leads to changes in the chemical shifts of the ligand's protons and carbons. rsc.org Furthermore, the proximity to the nanoparticle surface often results in significant broadening of the NMR signals due to shorter relaxation times. researchgate.net

Studies on related mercaptobenzoic acids have shown that the coordination to gold nanoparticles causes a downfield shift and broadening of the ¹H NMR signals compared to the free ligand. rsc.org This signal broadening can sometimes be so severe that signals become difficult to observe. researchgate.net Analysis of these chemical shift changes and the extent of signal broadening provides valuable information about the binding mode and the environment of the ligand on the nanoparticle surface. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of "Benzoic acid, 3-amino-2-mercapto-" and for studying its fragmentation patterns, which can provide structural information.

Electron Ionization (EI) mass spectrometry involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. While a specific EI mass spectrum for "Benzoic acid, 3-amino-2-mercapto-" is not provided in the search results, analysis of related compounds suggests that characteristic fragmentation patterns would emerge. For instance, the EI mass spectrum of 2-mercaptobenzoic acid shows distinct fragmentation. nist.gov The fragmentation pathways of "Benzoic acid, 3-amino-2-mercapto-" would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and possibly the amino (NH₂) or mercapto (SH) groups. The analysis of these fragmentation patterns is crucial for confirming the structure of the molecule. researchgate.net

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of a selected precursor ion. wikipedia.org This method provides detailed information about the connectivity of atoms within a molecule and the stability of its fragments. nih.gov In a CID experiment, the molecular ion of "Benzoic acid, 3-amino-2-mercapto-" would be isolated and then collided with an inert gas. The resulting fragment ions are then analyzed to construct a fragmentation pathway.

This technique is particularly useful for distinguishing between isomers and for probing the gas-phase chemistry of ions. nih.gov The fragmentation patterns observed in CID can reveal the relative strengths of chemical bonds within the molecule. For example, the loss of the carboxyl group as CO₂ is a common fragmentation pathway for benzoic acids. The fragmentation of the amino and mercapto groups would also provide key structural information. researchgate.net The stability of the molecular ion and its fragments under CID conditions can offer insights into the intrinsic properties of the molecule. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are pivotal in elucidating the molecular structure and electronic properties of "Benzoic acid, 3-amino-2-mercapto-". Infrared (IR) spectroscopy helps in identifying the key functional groups by their characteristic vibrational frequencies, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule and its derivatives.

Vibrational spectroscopy for functional group identification

The infrared spectrum of "Benzoic acid, 3-amino-2-mercapto-" is characterized by absorption bands corresponding to its three functional groups—carboxylic acid, amino, and thiol—and the benzene ring. The carboxylic acid group gives rise to a very broad O-H stretching band, typically found in the 2500-3300 cm⁻¹ region, which often overlaps with other stretching vibrations. spectroscopyonline.com This broadening is a result of strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp band, generally between 1700 and 1730 cm⁻¹. spectroscopyonline.com

The amino group (-NH₂) exhibits two distinct N-H stretching bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric vibrations. A scissoring vibration for the -NH₂ group is also typically observed around 1600 cm⁻¹. researchgate.net The thiol (S-H) group shows a weak stretching absorption band in the region of 2550-2600 cm⁻¹, which can sometimes be difficult to identify due to its low intensity.

The aromatic ring itself produces characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of absorptions in the 1450-1600 cm⁻¹ range due to C=C stretching vibrations within the ring. researchgate.net The C-O stretching of the carboxylic acid and C-S stretching vibrations are expected in the fingerprint region, typically between 1210-1320 cm⁻¹ and 600-800 cm⁻¹ respectively. spectroscopyonline.comresearchgate.net The substitution pattern on the benzene ring also influences the positions of weak overtone and combination bands in the 1650-2000 cm⁻¹ region and out-of-plane C-H bending bands below 900 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for Benzoic acid, 3-amino-2-mercapto-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
C=O stretch1700-1730Strong
C-O stretch1210-1320Medium
Aromatic RingC-H stretch3000-3100Medium
C=C stretch1450-1600Medium-Weak
Amino GroupN-H stretch (asymmetric & symmetric)3300-3500Medium
N-H bend (scissoring)~1600Medium
Thiol GroupS-H stretch2550-2600Weak

Electronic absorption and emission properties of complexes and derivatized materials

The electronic absorption spectrum of "Benzoic acid, 3-amino-2-mercapto-" in the UV-Vis region is dominated by π → π* transitions of the benzene ring and n → π* transitions associated with the carbonyl, amino, and thiol functional groups. The benzene ring itself has strong absorptions, which are modified by the presence of the substituents. For the related 3-aminobenzoic acid, absorption maxima are observed around 194 nm, 226 nm, and 272 nm. sielc.com

The formation of metal complexes or other derivatized materials significantly alters the electronic properties of the molecule. Coordination of the carboxylate, amino, or thiol groups to a metal center can lead to the appearance of new, often intense, charge-transfer bands in the visible region of the spectrum. These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands, depending on the nature of the metal and the ligand. For instance, studies on related aminobenzimidazole complexes show the appearance of new visible bands upon charge-transfer complex formation. researchgate.net The complexation of aminoterephthalic acid within a metal-organic framework resulted in a significant shift of the characteristic absorption peak, indicating electronic transitions between the organic linker and the metal cluster. researchgate.net

These shifts (bathochromic or hypsochromic) in the absorption maxima of the π → π* and n → π* transitions provide valuable information about the nature and strength of the interaction between "Benzoic acid, 3-amino-2-mercapto-" and the species it is complexed with. Such complexes are often colored, a direct consequence of electronic transitions occurring in the visible part of the electromagnetic spectrum.

X-ray Crystallography for Solid-State Structure Determination

While the specific single-crystal X-ray structure for "Benzoic acid, 3-amino-2-mercapto-" is not detailed in the available literature, its solid-state structure can be inferred from crystallographic studies of closely related molecules such as 2-amino-3-methylbenzoic acid and various aminobenzoic acid derivatives. dergipark.org.tr

In the solid state, the molecule is expected to exhibit extensive intermolecular hydrogen bonding. The carboxylic acid groups are likely to form hydrogen-bonded dimers, with a characteristic R²₂(8) ring motif where the O-H of one molecule bonds to the C=O of a neighboring molecule. dergipark.org.tr Furthermore, the amino (-NH₂) and thiol (-SH) groups will act as hydrogen bond donors, while the amino nitrogen, the carbonyl oxygen, and the thiol sulfur can act as acceptors. This network of hydrogen bonds (N-H···O, O-H···N, S-H···O, etc.) will govern the crystal packing.

The molecule may also exist as a zwitterion in the crystal lattice, where the acidic proton from the carboxyl group is transferred to the basic amino group, forming a carboxylate (-COO⁻) and an anilinium (-NH₃⁺) ion. This is a common feature in the crystal structures of aminobenzoic acids. The planarity of the benzene ring will be a dominant structural feature, though the carboxyl and thiol groups may be twisted slightly out of the plane of the ring. Analysis of related structures, like 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, provides data on typical bond lengths such as the S-C bond, which was found to be 1.681 Å. rsc.org

Table 2: Expected Crystallographic and Bonding Parameters for Benzoic acid, 3-amino-2-mercapto-

ParameterExpected Feature/ValueRationale/Comparison
Crystal SystemMonoclinic or OrthorhombicCommon for substituted benzoic acids. researchgate.net
Space GroupP2₁/c or similar centrosymmetric groupCommon for organic molecules with inversion centers (dimers). researchgate.net
Intermolecular InteractionsHydrogen-bonded dimers (O-H···O)Characteristic of carboxylic acids. dergipark.org.tr
N-H···O/S and S-H···O/N hydrogen bondsPresence of amino and thiol groups.
Molecular StateNeutral molecule or ZwitterionCommon for aminobenzoic acids.
Key Bond LengthsC=O: ~1.25 Å, C-O: ~1.30 Å (in dimer)Based on related benzoic acid structures.
C-S: ~1.68 - 1.77 ÅBased on related mercapto-aromatic structures. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations can predict various molecular properties that are crucial for determining a compound's reactivity and potential applications.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is effective in predicting the optimized molecular geometry and various electronic properties of molecules like 3-amino-2-mercaptobenzoic acid. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(2d,p), can determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. vjst.vn

For analogous compounds like benzoic acid dimers, DFT has been successfully used to elucidate the geometric structure. vjst.vn Similar studies on related mercaptobenzoic acid isomers have also employed DFT to understand their molecular structures. researchgate.net These computational approaches can reveal important structural features, such as the planarity of the benzene (B151609) ring and the orientation of the amino, mercapto, and carboxylic acid functional groups. The electronic properties, including the distribution of electron density and the molecular electrostatic potential, can also be mapped, providing insights into the regions of the molecule that are electron-rich or electron-poor.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. mnstate.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org

For 3-amino-2-mercaptobenzoic acid, the HOMO is expected to be localized on the electron-rich amino and mercapto groups, as well as the aromatic ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the carboxylic acid group and the benzene ring, suggesting these are the probable sites for nucleophilic attack. The precise energies of these orbitals and the magnitude of the HOMO-LUMO gap can be calculated using DFT methods, providing a quantitative measure of the molecule's reactivity.

Calculation of Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to further quantify the reactivity of 3-amino-2-mercaptobenzoic acid. These descriptors, based on conceptual DFT, provide a framework for understanding and predicting chemical reactions.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It can be calculated as the negative of the chemical potential.

Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated from the energies of the HOMO and LUMO.

Softness (S): Is the reciprocal of hardness and indicates the capacity of a molecule to receive electrons.

Chemical Potential (μ): Is related to the escaping tendency of electrons from an equilibrium system.

These parameters are instrumental in predicting the behavior of the molecule in various chemical environments and its interactions with other chemical species.

DescriptorFormulaSignificance
Electronegativity (χ) χ = -μAbility to attract electrons
Hardness (η) η = (ELUMO - EHOMO) / 2Resistance to charge transfer
Softness (S) S = 1 / (2η)Capacity to receive electrons
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Electron escaping tendency

Mechanistic Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating reaction mechanisms, allowing for the simulation of complex chemical processes and the identification of key intermediates and transition states.

Simulation of Reaction Pathways and Transition States

Theoretical calculations can be employed to map out the potential energy surface of a chemical reaction involving 3-amino-2-mercaptobenzoic acid. By identifying the structures of reactants, products, intermediates, and transition states, the entire reaction pathway can be simulated. This allows for the determination of activation energies, which are critical for understanding the kinetics of a reaction. For instance, in the synthesis of derivatives of this compound, computational modeling could help in optimizing reaction conditions by identifying the most favorable reaction pathway.

Investigation of Catalytic Cycles in Metal-Mediated Transformations

3-Amino-2-mercaptobenzoic acid can act as a ligand in metal-catalyzed reactions. researchgate.net Computational modeling can be used to investigate the catalytic cycles of such transformations. researchgate.net This involves studying the coordination of the molecule to a metal center, the subsequent steps of the catalytic cycle such as oxidative addition, migratory insertion, and reductive elimination, and the regeneration of the catalyst. These simulations can provide detailed insights into the role of the ligand in stabilizing intermediates and influencing the selectivity and efficiency of the catalytic process. Such studies are crucial for the rational design of new catalysts and the optimization of synthetic methodologies. mdpi.com

Modeling of Intermolecular Interactions and Surface Adsorption

The unique combination of amino, mercapto, and carboxylic acid functional groups in 3-amino-2-mercaptobenzoic acid suggests a rich potential for forming organized structures on surfaces and complex networks in the solid state. Computational modeling is crucial for predicting and understanding these phenomena at the atomic level.

DFT studies on self-assembled monolayers and surface binding

While direct DFT studies specifically on 3-amino-2-mercaptobenzoic acid self-assembled monolayers (SAMs) are not extensively available in the surveyed literature, extensive research on related molecules, such as 4-mercaptobenzoic acid, provides a strong basis for understanding its likely behavior. Studies on 4-mercaptobenzoic acid adsorbed on a gold (Au(111)) surface have shown that the molecules adsorb via a thiolate bond. conicet.gov.ar DFT calculations for these related systems have highlighted the significant role of aromatic ring interactions in stabilizing the adsorbed molecules. conicet.gov.ar

Table 1: Postulated Key Parameters for DFT Studies of 3-Amino-2-mercaptobenzoic Acid on a Gold Surface

ParameterPredicted Significance
Adsorption EnergyHigh, indicating strong binding to the gold surface via the thiol group.
Molecular OrientationThe tilt angle of the benzene ring relative to the surface normal will be influenced by intermolecular hydrogen bonding.
Intermolecular InteractionsHydrogen bonding between the amino and carboxylic acid groups of adjacent molecules will be a dominant stabilizing force.
Surface CoverageDependent on the balance between molecule-surface and molecule-molecule interactions.

This table is predictive and based on studies of analogous compounds.

Supramolecular interactions within crystal lattices

The solid-state packing of 3-amino-2-mercaptobenzoic acid is expected to be governed by a network of supramolecular interactions. The simultaneous presence of hydrogen bond donors (amino and carboxylic acid groups) and acceptors (carboxylic acid and amino groups) allows for the formation of robust and intricate hydrogen-bonding motifs.

Table 2: Expected Supramolecular Interactions in the Crystal Lattice of 3-Amino-2-mercaptobenzoic Acid

Interaction TypeFunctional Groups InvolvedExpected Role in Crystal Packing
Strong Hydrogen BondingCarboxylic acid (O-H) and Carboxylic acid (C=O)Formation of centrosymmetric dimers.
Hydrogen BondingAmino (N-H) and Carboxylic acid (C=O)Linking of dimers into chains or sheets.
Hydrogen BondingAmino (N-H) and Amino (N)Potential for further cross-linking of chains.
π–π StackingAromatic RingsContribution to the overall stability of the crystal lattice.

This table outlines the anticipated interactions based on the molecular structure and findings from related compounds.

Applications in Advanced Chemical Synthesis and Functional Materials Development

Role as a Versatile Building Block in Complex Organic Synthesis

3-Amino-2-mercaptobenzoic acid serves as a crucial starting material and intermediate in the synthesis of a variety of complex organic molecules. Its unique structure, featuring amino, mercapto, and carboxylic acid functional groups on a benzene (B151609) ring, allows for a wide range of chemical transformations. This versatility makes it a valuable building block for constructing larger, more complex molecular architectures.

One significant application is in the synthesis of benzothiazole (B30560) derivatives. google.com These compounds are known for their microbicidal effects and their ability to immunize plants against diseases. The synthesis process involves the reaction of 3-amino-2-mercaptobenzoic acid derivatives, highlighting the compound's role in creating biologically active molecules. google.com The ability to introduce various substituents onto the benzothiazole ring system, starting from appropriately substituted 3-amino-2-mercaptobenzoic acid, allows for the fine-tuning of the biological and chemical properties of the final products.

Furthermore, this compound is instrumental in preparing N-2-mercaptobenzoyl-amino amides. nih.gov These structures are of interest in medicinal chemistry and materials science. The synthesis demonstrates the utility of the mercapto and amino groups in forming amide and thioester linkages, which are fundamental connections in many complex organic molecules. nih.gov The strategic use of 3-amino-2-mercaptobenzoic acid enables the efficient construction of these elaborate structures.

The compound's utility extends to the synthesis of threonine analogues, such as (2R,3S)-3-amino-4-mercapto-2-butanol, which have been shown to inhibit sortase enzymes. nih.gov This highlights its role in creating mimics of natural amino acids with potential therapeutic applications. The synthesis of these complex molecules relies on the strategic manipulation of the functional groups present in 3-amino-2-mercaptobenzoic acid, showcasing its importance as a foundational element in asymmetric synthesis.

Development of Chemical Sensors and Surface Functionalization

The unique properties of 3-amino-2-mercaptobenzoic acid, particularly the presence of amino and thiol groups, make it a valuable component in the development of chemical sensors and for the functionalization of surfaces. These functional groups can interact with a variety of analytes and can be grafted onto different substrates, imparting new functionalities.

The amino group of 3-amino-2-mercaptobenzoic acid can be utilized for surface modification, as demonstrated by the functionalization of cellulose (B213188) nanocrystals with 3-aminopropyltriethoxysilane (B1664141) (APTES). nih.gov While this example uses a different amino-containing silane, the principle of using amino groups for surface functionalization is directly applicable. Such modifications can enhance the dispersibility of nanoparticles in various matrices and introduce reactive sites for further chemical transformations. nih.gov Similarly, the amino groups on porous hollow organosilica particles can be modified to create fluorescently labeled nanoparticles for imaging and sensing applications. mdpi.com

The thiol group provides a strong anchor for binding to metal surfaces, a key principle in the development of self-assembled monolayers (SAMs) and chemical sensors. The ability of thiol-containing compounds to form stable layers on gold and other noble metal surfaces is well-established. This allows for the creation of well-defined interfaces with specific chemical and physical properties. For instance, the functionalization of surfaces with molecules containing both amino and thiol groups can create platforms for the selective binding of target molecules, forming the basis for highly sensitive and selective chemical sensors.

Preparation of Key Intermediates for Diverse Chemical Scaffolds

3-Amino-2-mercaptobenzoic acid is a pivotal precursor for the synthesis of a wide array of key intermediates, which in turn are used to construct diverse and complex chemical scaffolds. These scaffolds form the core structures of numerous compounds with significant applications in medicinal chemistry and materials science.

A prominent application is the synthesis of 3-amino-2-mercapto-5,6,7,8-tetrahydro google.combenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov These compounds have shown promising biological activities, including anti-inflammatory, central nervous system depressant, and antimicrobial effects. The synthesis of these complex heterocyclic systems relies on the initial framework provided by 3-amino-2-mercaptobenzoic acid, demonstrating its role in generating novel bioactive molecules. nih.gov

The compound also serves as a critical intermediate in the preparation of various benzothiazole derivatives. google.comepo.org These derivatives are important for producing compounds with microbicidal and plant-immunizing properties. The synthetic routes often involve the transformation of the amino and mercapto groups of 3-amino-2-mercaptobenzoic acid to form the thiazole (B1198619) ring fused to the benzene ring. google.comepo.org The versatility of this intermediate allows for the introduction of a wide range of functional groups, leading to a large library of potential drug candidates and agrochemicals.

Furthermore, 3-amino-2-mercaptobenzoic acid is utilized in the synthesis of 2-aroylbenzo[b]thiophen-3-ols. rsc.org This is achieved through a one-pot reaction with substituted aryl bromomethyl ketones. The resulting benzothiophene (B83047) scaffold can be further modified, for example, by introducing an alkyne moiety and performing a "click" reaction to create novel benzothiophene-triazole hybrids. rsc.org This highlights the compound's utility in generating complex heterocyclic systems through efficient and modular synthetic strategies.

The strategic use of 3-amino-2-mercaptobenzoic acid as a starting material provides access to a rich diversity of chemical structures that would be difficult to obtain through other synthetic routes. Its ability to be transformed into various key intermediates makes it an indispensable tool for chemists working on the discovery and development of new functional molecules.

Design and Synthesis of Coordination Polymers for Materials Science

3-Amino-2-mercaptobenzoic acid and its derivatives are valuable ligands in the design and synthesis of coordination polymers, which are of great interest in materials science due to their diverse structures and potential applications in areas such as catalysis, gas storage, and sensing. The presence of multiple coordination sites—the carboxylate group, the amino group, and the thiol group—allows for the formation of complex and multidimensional networks with metal ions.

The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate, bridging), while the amino and thiol groups can also act as donor sites, leading to the formation of intricate coordination environments. This versatility allows for the construction of coordination polymers with tailored properties. For example, the use of ligands with both N- and O-donor atoms, similar to the functionalities present in 3-amino-2-mercaptobenzoic acid, has been shown to be effective in creating novel coordination polymers with interesting structural motifs.

Research has demonstrated the synthesis of coordination polymers using ligands containing amino and carboxylic acid functionalities, such as 3-amino-1,2,4-triazole and 4-hydroxybenzoic acid. tubitak.gov.trrsc.org These studies highlight the ability of such ligands to form extended networks with metal ions, resulting in one-, two-, or three-dimensional structures. For instance, a lead(II) coordination polymer with 3-amino-1,2,4-triazole exhibits a one-dimensional polymeric structure where the triazole ligand bridges two lead ions. tubitak.gov.tr Similarly, the use of 4-hydroxybenzoic acid has led to the formation of 2D and 3D coordination polymers with lithium, magnesium, and copper. rsc.org

While direct examples of coordination polymers synthesized from 3-amino-2-mercaptobenzoic acid were not found in the provided search results, the principles demonstrated with analogous ligands are directly applicable. The combination of hard (carboxylate, amino) and soft (thiol) donor atoms in 3-amino-2-mercaptobenzoic acid makes it a particularly interesting candidate for the synthesis of heterobimetallic or mixed-ligand coordination polymers with potentially unique catalytic or photophysical properties. The flexible coordination behavior of this ligand offers significant potential for the rational design of new functional materials.

Mechanistic Studies of Reactions Involving Benzoic Acid, 3 Amino 2 Mercapto

Reaction Mechanisms of Mercapto Group Transformations (e.g., oxidation, S-alkylation)

The mercapto group is a focal point of reactivity in 3-amino-2-mercaptobenzoic acid, readily undergoing transformations such as oxidation and S-alkylation.

The oxidation of the thiol group in 3-amino-2-mercaptobenzoic acid typically leads to the formation of a disulfide bond, yielding the corresponding dimeric species, 2,2'-disulfanediylbis(3-aminobenzoic acid). This process is often facile and can occur in the presence of mild oxidizing agents or even atmospheric oxygen, particularly under basic conditions which favor the formation of the more nucleophilic thiolate anion. The mechanism of thiol oxidation can proceed through various pathways, including radical or ionic intermediates. In metal-catalyzed oxidations, the reaction often involves the formation of a metal-thiolate complex followed by electron transfer to the metal ion. For instance, the oxidation of thiols can be catalyzed by metal ions like Fe³⁺ or Cu²⁺. sci-hub.se The rate of autoxidation of thiols is significantly influenced by pH, with a maximum rate often observed around pH 8. sci-hub.se

The general mechanism for the S_N2-type oxidation of a thiol to a disulfide involves the nucleophilic attack of a thiolate anion on an electrophilic sulfur species, such as a sulfenic acid (RSOH) intermediate formed from the initial oxidation of the thiol. nih.gov

S-alkylation of the mercapto group is a common and synthetically useful transformation that introduces an alkyl group onto the sulfur atom, forming a thioether. This reaction typically proceeds via a nucleophilic substitution (S_N2) mechanism. The thiol is first deprotonated by a base to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkyl halide or another suitable alkylating agent, displacing the leaving group. The choice of base and solvent is critical for the efficiency of the reaction. Stronger bases and polar aprotic solvents generally facilitate the reaction.

The selective S-alkylation of hetaryl thiols can be achieved with high efficiency using alkyl halides under ultrasonic irradiation at room temperature, often resulting in excellent yields and high purity of the 2-alkylthio derivatives. nih.gov The use of green mediums, such as water or ionic liquids, for the S-alkylation of thiols has also been explored to develop more environmentally benign synthetic protocols. jmaterenvironsci.com

TransformationReagents/ConditionsMechanistic PathwayProduct Type
Oxidation Air, mild oxidizing agents (e.g., I₂, H₂O₂), metal catalysts (e.g., Fe³⁺, Cu²⁺)Radical or ionic mechanisms, often involving a thiolate intermediate.Disulfide
S-Alkylation Alkyl halides, tosylates, or other alkylating agents in the presence of a base.Nucleophilic substitution (S_N2) by the thiolate anion.Thioether

Detailed Analysis of Palladium-Catalyzed S-Benzylation Mechanisms

Palladium-catalyzed reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. The S-benzylation of mercaptobenzoic acids, including 3-amino-2-mercaptobenzoic acid, using benzyl (B1604629) alcohols as the benzylating agent in the presence of a palladium catalyst has been a subject of detailed mechanistic investigation.

Studies have shown that mercaptobenzoic acid-palladium(0) complexes are highly effective catalysts for this transformation, which proceeds via an (η³-benzyl)palladium(II) cation in water. organic-chemistry.org The reaction mechanism is thought to involve the following key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the benzyl alcohol to form a palladium(II) species. Water is believed to play a crucial role in activating the hydroxyl group of the benzyl alcohol, facilitating this step.

Formation of the (η³-benzyl)palladium(II) Cation: The palladium(II) intermediate then forms an (η³-benzyl)palladium(II) cationic complex.

Nucleophilic Attack: The thiolate anion of the mercaptobenzoic acid then acts as a nucleophile, attacking the benzyl group of the palladium complex.

Reductive Elimination: This is followed by reductive elimination to yield the S-benzylated product and regenerate the palladium(0) catalyst.

Hammett studies on the S-benzylation of substituted benzyl alcohols have shown a good correlation between the logarithm of the rate constants and the σ⁺ value of the substituents. organic-chemistry.org The negative ρ values obtained from these studies suggest a buildup of positive charge in the transition state, which is consistent with the proposed mechanism involving a cationic palladium intermediate. organic-chemistry.org The catalytic system can be highly efficient, sometimes requiring only a small amount of the palladium catalyst and no additional ligands. organic-chemistry.org

A proposed catalytic cycle for the palladium-catalyzed S-benzylation of a mercaptobenzoic acid is depicted below:

Pd(0) + R-CH₂OH → [Pd(II)(R-CH₂O)(H)] (Oxidative Addition)

[Pd(II)(R-CH₂O)(H)] → [(η³-R-CH₂)Pd(II)]⁺ + OH⁻ (Formation of π-benzyl complex)

[(η³-R-CH₂)Pd(II)]⁺ + Ar-S⁻ → [Pd(II)(η³-R-CH₂)(S-Ar)] (Nucleophilic Attack)

[Pd(II)(η³-R-CH₂)(S-Ar)] → R-CH₂-S-Ar + Pd(0) (Reductive Elimination)

Mechanistic Pathways of Heterocyclic Ring Formation

The dual functionality of 3-amino-2-mercaptobenzoic acid, with its ortho-disposed amino and mercapto groups, makes it an excellent precursor for the synthesis of various fused heterocyclic systems, most notably benzothiazines and their derivatives.

The formation of a 1,4-benzothiazine ring system can be envisioned through the condensation of 3-amino-2-mercaptobenzoic acid with a suitable two-carbon electrophile, such as an α-haloketone or an α-haloester. The mechanism likely proceeds through a sequence of nucleophilic substitution and cyclization reactions.

A plausible mechanistic pathway for the formation of a benzothiazine derivative involves:

Initial Nucleophilic Attack: The more nucleophilic sulfur atom of the mercapto group attacks the electrophilic carbon of the α-halo-carbonyl compound, displacing the halide and forming an S-alkylated intermediate.

Intramolecular Cyclization: The amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This leads to the formation of a six-membered heterocyclic ring.

Dehydration: Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic benzothiazine ring system.

The reaction of 2-aminothiophenol (B119425) with aldehydes to form 2-substituted benzothiazoles is a well-studied and analogous reaction that provides insight into the cyclization process. organic-chemistry.orgresearchgate.net This reaction often proceeds through the formation of a Schiff base (iminium ion) intermediate, followed by intramolecular nucleophilic attack of the thiol group and subsequent oxidation or dehydration to yield the benzothiazole (B30560) ring. nih.govnih.gov

Reactant with 3-amino-2-mercaptobenzoic acidIntermediate StepsHeterocyclic Product
α-Haloketone (R-CO-CH₂-X)1. S-alkylation 2. Intramolecular attack of NH₂ on ketone 3. Dehydration2-Substituted 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-5-carboxylic acid
Aldehyde (R-CHO)1. Schiff base formation with NH₂ 2. Intramolecular attack of SH on imine carbon 3. Oxidation/Dehydration2-Substituted benzothiazole-7-carboxylic acid

Kinetic and Thermodynamic Parameters of Related Condensation Reactions

While specific kinetic and thermodynamic data for condensation reactions involving 3-amino-2-mercaptobenzoic acid are not extensively reported in the literature, data from related compounds can provide valuable insights into the energetic favorability and reaction rates of these processes.

For instance, thermodynamic studies on p-aminobenzoic acid, an isomer, have been conducted to understand the stability of its different polymorphic forms. rsc.org The enthalpy and entropy of fusion, as well as heat capacities, have been measured, which are crucial parameters for controlling crystallization processes. rsc.org At the transition temperature of 16 °C between its two polymorphs, the enthalpy difference is estimated to be 2.84 kJ mol⁻¹ and the entropy difference is 9.80 J mol⁻¹ K⁻¹. rsc.org

Kinetic studies on homolytic substitution reactions at thiols and sulfides have provided a framework for predicting reaction rates. nih.gov Group additivity methods have been developed to model the Arrhenius parameters for these reactions, allowing for the estimation of activation energies and pre-exponential factors. nih.gov

In the context of heterocyclic ring formation, the reaction of 2-aminothiophenol with aldehydes is often thermodynamically favorable due to the formation of a stable aromatic heterocyclic ring system. The kinetics of such reactions can be influenced by the nature of the substituents on both the aminothiophenol and the aldehyde, as well as the reaction conditions, including the catalyst and solvent used.

The table below presents hypothetical thermodynamic data for a generic condensation reaction to illustrate the type of information that is valuable for understanding these processes.

ReactionΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol) at 298 KK_eq at 298 K
3-amino-2-mercaptobenzoic acid + Aldehyde → Benzothiazole derivative + H₂O-5020-56> 10⁹

Note: The values in this table are illustrative and not based on experimental data for the specific reaction.

The negative enthalpy change (ΔH) would indicate an exothermic reaction, while a positive entropy change (ΔS) would suggest an increase in disorder, both of which contribute to a negative Gibbs free energy change (ΔG), making the reaction spontaneous. A large equilibrium constant (K_eq) would indicate that the products are significantly favored at equilibrium. Further experimental and computational studies are needed to determine the precise kinetic and thermodynamic parameters for the various reactions of 3-amino-2-mercaptobenzoic acid.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

Conventional chemical syntheses often rely on harsh conditions and hazardous reagents. Future research will likely focus on developing more environmentally friendly methods for producing 3-amino-2-mercaptobenzoic acid and its derivatives.

Biocatalytic and Enzymatic Approaches: The use of enzymes and whole-cell biocatalysts presents a green alternative to traditional synthesis. mdpi.comgoogle.com Research into enzymes that can selectively functionalize benzoic acid precursors could lead to milder reaction conditions, reduced waste, and higher yields. nih.govnih.gov For instance, the enzymatic acylation of related compounds has been demonstrated, suggesting the potential for enzymatic modifications of 3-amino-2-mercaptobenzoic acid. nih.gov The biosynthesis of aminobenzoic acids from simple carbon sources via engineered microbial strains is an emerging field that could be adapted for this compound. mdpi.comgoogle.com

Microwave-Assisted and Solvent-Free Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and reduce the use of solvents for various heterocyclic and aromatic compounds. element-msc.runih.govnih.govresearchgate.netresearchgate.net Exploring microwave-assisted and solvent-free reaction conditions for the synthesis of 3-amino-2-mercaptobenzoic acid and its derivatives could lead to more efficient and sustainable processes. researchgate.net

Exploration of Novel Derivatives with Tunable Chemical Properties

The trifunctional nature of 3-amino-2-mercaptobenzoic acid allows for the synthesis of a wide array of derivatives with precisely controlled chemical and physical properties.

Structure-Property Relationships: A systematic investigation into how different substituents on the aromatic ring or modifications of the functional groups affect the electronic and steric properties of the molecule is a crucial area for future research. nih.govpsu.eduresearchgate.netmdpi.com Understanding these structure-property relationships will enable the rational design of derivatives with specific applications in mind. For example, the electronic effects of substituents on benzoic acid have been shown to influence their reactivity and biological interactions. nih.gov

Derivatization Strategies: The amino and carboxylic acid groups can be readily modified to form amides, esters, and other functional moieties. nih.govresearchgate.netnih.gov The thiol group offers a reactive handle for introducing a variety of substituents, including alkyl, aryl, and heterocyclic groups, which can significantly alter the molecule's properties. google.com

Investigation of New Coordination Complexes with Diverse Metal Centers

The ability of 3-amino-2-mercaptobenzoic acid to act as a chelating ligand for a wide range of metal ions opens up possibilities for the creation of novel coordination complexes with interesting structural and functional properties.

Transition Metal and Lanthanide Complexes: The amino, mercapto, and carboxylate groups can coordinate to transition metals and lanthanides, forming stable complexes. nih.gov Research into the coordination chemistry of 3-amino-2-mercaptobenzoic acid with a diverse range of metal centers could lead to the discovery of complexes with unique catalytic, magnetic, or luminescent properties. nih.gov The study of lanthanide complexes with related ligands has shown potential for applications in biological imaging and materials science. nih.gov

Table 1: Potential Metal Coordination with 3-Amino-2-mercaptobenzoic Acid

Metal IonPotential Coordination SitesPotential Applications
Transition Metals (e.g., Cu, Zn, Fe)Amino, Mercapto, CarboxylateCatalysis, Antimicrobial Agents
Lanthanides (e.g., Eu, Tb)Carboxylate, AminoLuminescent Probes, MRI Contrast Agents
Noble Metals (e.g., Au, Ag)MercaptoNanoparticle Functionalization, Sensors

Advanced Computational Approaches for Predictive Design and Reactivity

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules and materials.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the geometric and electronic structures, reactivity, and spectroscopic properties of 3-amino-2-mercaptobenzoic acid and its derivatives. psu.eduresearchgate.netmdpi.comresearchgate.net This information can guide the synthesis of new compounds with desired characteristics and provide insights into their reaction mechanisms.

Predictive Modeling: By combining computational screening with experimental validation, it is possible to identify promising candidates for specific applications, such as new ligands for metal catalysts or building blocks for functional materials. This approach can significantly reduce the time and resources required for experimental research.

Integration into Emerging Areas of Supramolecular Chemistry and Nanotechnology

The unique functional groups of 3-amino-2-mercaptobenzoic acid make it an excellent candidate for integration into advanced materials and technologies.

Supramolecular Assemblies: The carboxylic acid and amino groups can participate in hydrogen bonding and other non-covalent interactions to form well-ordered supramolecular structures, such as gels and liquid crystals. google.comresearchgate.net The self-assembly of mercaptobenzoic acid derivatives on surfaces is a well-established phenomenon. osti.govresearchgate.netresearchgate.netscispace.com

Nanoparticle Functionalization: The thiol group provides a strong anchor for attaching the molecule to the surface of gold and other noble metal nanoparticles. rsc.orgresearchgate.netnih.govmdpi.comnih.gov This functionalization can be used to create stable, biocompatible nanoparticles for applications in drug delivery, sensing, and catalysis.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal nodes, forming porous, crystalline materials known as MOFs. nih.govrsc.orgnih.govresearchgate.net The incorporation of the amino and mercapto groups into the MOF structure can impart additional functionality, such as catalytic activity or selective gas adsorption.

Q & A

Q. What are the key considerations for synthesizing 3-amino-2-mercapto-benzoic acid, and how can potential side reactions be minimized?

Methodological Answer: Synthesis should prioritize protecting groups for the amino (-NH₂) and mercapto (-SH) substituents to prevent undesired oxidation or nucleophilic side reactions. For example:

  • Use tert-butoxycarbonyl (Boc) for amine protection and trityl groups for thiol protection.
  • Employ stepwise coupling reactions under inert atmospheres (e.g., nitrogen) to avoid disulfide formation .
  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to detect intermediates and byproducts .

Table 1: Common Side Reactions and Mitigation Strategies

Side ReactionMitigation
Disulfide formationUse reducing agents (e.g., DTT) and inert conditions
Hydrolysis of ester intermediatesOptimize pH and temperature during hydrolysis steps

Q. How can the purity and structural integrity of 3-amino-2-mercapto-benzoic acid be confirmed experimentally?

Methodological Answer:

  • LC-MS/MS : Quantify purity and detect trace impurities using a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Compare retention times and mass spectra to standards .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for amino and mercapto groups) .
  • Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., m/z 183 for C₇H₇NO₂S) and fragmentation patterns .

Q. What are the thermodynamic properties (e.g., enthalpy of fusion, sublimation) of 3-amino-2-mercapto-benzoic acid, and how do they compare to benzoic acid?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting points (TfusT_{fus}) and enthalpy of fusion (ΔfusH\Delta_{fus}H). For benzoic acid, Tfus=122CT_{fus} = 122^\circ C and ΔfusH=18.0kJ/mol\Delta_{fus}H = 18.0 \, \text{kJ/mol} . Expect lower TfusT_{fus} for the derivative due to reduced symmetry.
  • Thermogravimetric Analysis (TGA) : Assess sublimation enthalpy (ΔsubH\Delta_{sub}H). Benzoic acid sublimes at 100C100^\circ C with ΔsubH=99.5kJ/mol\Delta_{sub}H = 99.5 \, \text{kJ/mol} . Mercapto and amino groups may increase ΔsubH\Delta_{sub}H due to hydrogen bonding.

Advanced Research Questions

Q. How do the electron-withdrawing/donating effects of the amino and mercapto substituents influence the acidity of 3-amino-2-mercapto-benzoic acid compared to benzoic acid?

Methodological Answer:

  • pKa Determination : Use potentiometric titration in aqueous buffers. Benzoic acid has pKa = 4.2 . The amino group (-NH₂, electron-donating) may raise pKa, while the mercapto group (-SH, weakly acidic) introduces additional deprotonation sites.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare charge distribution and stabilization of the conjugate base.

Q. What experimental strategies can resolve contradictory data in the determination of reaction enthalpies involving 3-amino-2-mercapto-benzoic acid?

Methodological Answer:

  • Calorimetric Cross-Validation : Use isothermal titration calorimetry (ITC) and solution calorimetry to reconcile discrepancies in ΔrH\Delta_rH values. For example, hydrolysis enthalpy discrepancies can arise from solvent effects .
  • Error Analysis : Calculate propagated uncertainties from instrument precision (e.g., ±0.3 kJ/mol for Calvet calorimetry ).

Q. How can the interactions of 3-amino-2-mercapto-benzoic acid with biological macromolecules be systematically studied to elucidate its potential antimicrobial mechanisms?

Methodological Answer:

  • Microbial Assays : Determine minimum inhibitory concentration (MIC) against Saccharomyces cerevisiae or E. coli using broth microdilution. Compare to benzoic acid (MIC ~1.5 mM ).
  • Transcriptomics : Analyze yeast gene expression (e.g., TPO1 upregulation under stress ) via RNA-seq to identify resistance pathways.
  • Molecular Docking : Simulate binding to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.